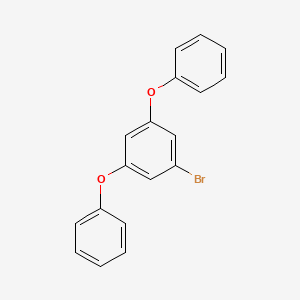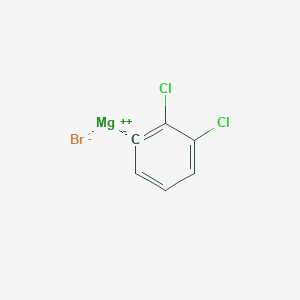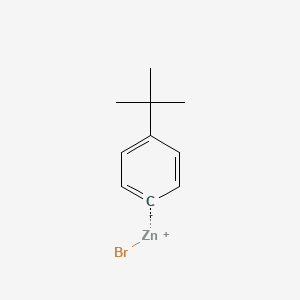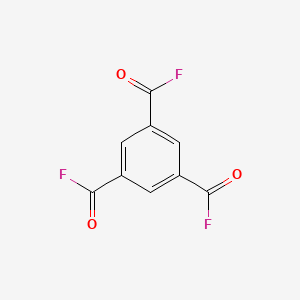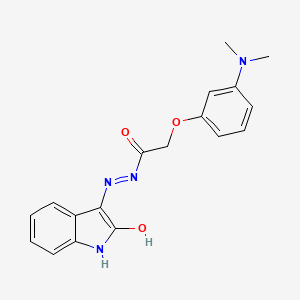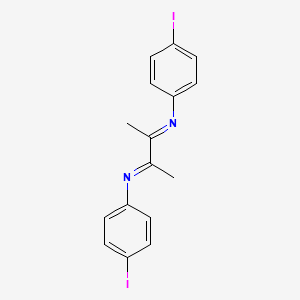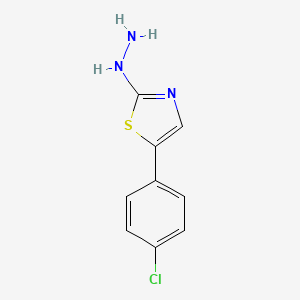
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate is a fluorinated organic compound characterized by the presence of a phenylisocyanate group and a hexafluoropropoxy substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate typically involves the reaction of 3-hydroxyphenylisocyanate with 1,1,2,3,3,3-hexafluoropropanol under suitable conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the hexafluoropropoxy group. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial settings. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate can undergo various types of chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles, such as amines or alcohols, to form ureas or carbamates, respectively.
Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of carbamic acids or carbamates.
Polymerization Reactions: The compound can be used as a monomer in the synthesis of fluorinated polymers, where the isocyanate group reacts with diols or diamines to form polyurethanes or polyureas.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Amines: For the formation of ureas.
Alcohols: For the formation of carbamates.
Water: For the formation of carbamic acids. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to slightly elevated temperatures, depending on the desired reaction and product.
Major Products Formed
The major products formed from the reactions of this compound include:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Carbamic Acids: Formed from the reaction with water.
科学的研究の応用
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of fluorinated organic compounds and polymers.
Biology: Investigated for its potential use in the modification of biomolecules to enhance their stability and activity.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty polymers and coatings with unique properties, such as high chemical resistance and low surface energy.
作用機序
The mechanism of action of 3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate involves the reactivity of the isocyanate group, which can form covalent bonds with nucleophiles. This reactivity is influenced by the electron-withdrawing effect of the hexafluoropropoxy group, which can enhance the electrophilicity of the isocyanate group. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles reacting with the compound.
類似化合物との比較
Similar Compounds
3-(1,1,2,3,3,3-Hexafluoropropoxy)-phenylisocyanate: Characterized by the presence of a hexafluoropropoxy group.
3-(Trifluoromethoxy)-phenylisocyanate: Contains a trifluoromethoxy group instead of a hexafluoropropoxy group.
3-(Pentafluoroethoxy)-phenylisocyanate: Contains a pentafluoroethoxy group instead of a hexafluoropropoxy group.
Uniqueness
The uniqueness of this compound lies in the presence of the hexafluoropropoxy group, which imparts distinct chemical properties, such as increased electrophilicity and enhanced stability. These properties make it a valuable compound for various applications, particularly in the synthesis of fluorinated polymers and bioactive molecules.
特性
IUPAC Name |
1-(1,1,2,3,3,3-hexafluoropropoxy)-3-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6NO2/c11-8(9(12,13)14)10(15,16)19-7-3-1-2-6(4-7)17-5-18/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USFBXMSEISIAQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C(C(F)(F)F)F)(F)F)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
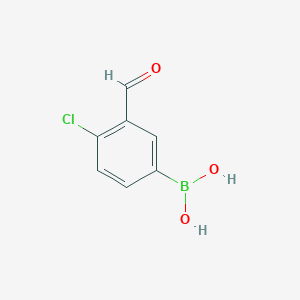
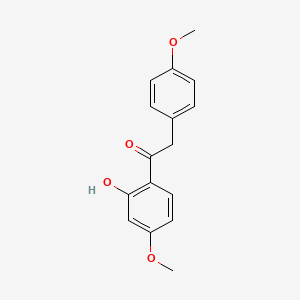
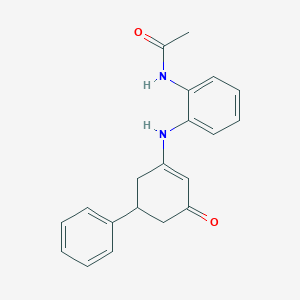

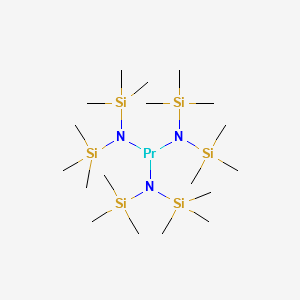
![Benzyl 7-oxo-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B6360296.png)
